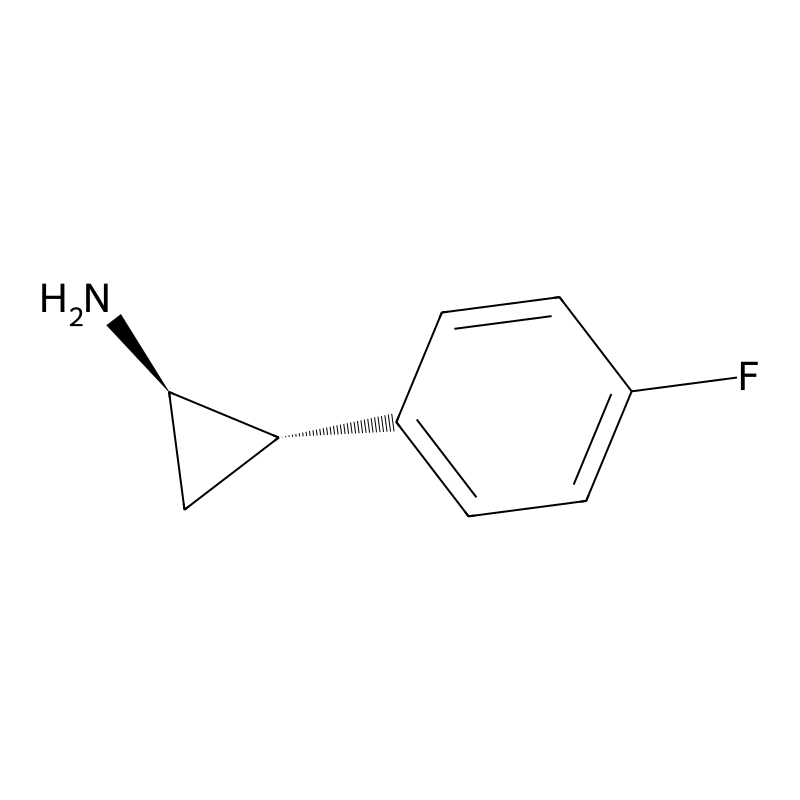

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Medically Relevant Compounds: The presence of a cyclopropane ring and an amine group suggests potential for this molecule to serve as a scaffold for designing new drugs. Cyclopropane rings are found in many biologically active molecules, and amines are a common functional group in pharmaceuticals [, ]. Further research would be needed to determine if (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine itself has any medicinal properties or if it can be modified to create new drugs.

- Synthetic Organic Chemistry: The molecule's structure presents interesting features for organic chemists. The combination of a cyclopropane ring and a fluorophenyl group could be of interest for studying reactivity patterns and developing new synthetic methods [].

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine compound characterized by a cyclopropane ring substituted with a 4-fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 155.18 g/mol. The compound exhibits a unique stereochemistry, with specific configurations at the first and second carbon atoms of the cyclopropane ring, which contribute to its biological activity and potential therapeutic applications.

The chemical reactivity of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine can be explored through various reactions typical for amines and cyclopropanes. Key reactions include:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for modifications at the nitrogen atom.

- Cyclopropanation: This compound can be synthesized through cyclopropanation reactions involving alkenes and diazo compounds.

- Hofmann Degradation: This reaction can convert primary amines into secondary amines or other derivatives, useful for synthesizing related compounds.

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine has been studied for its biological properties, particularly in pharmacology. It shows potential as a:

- Neurotransmitter Modulator: The compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances.

- Antidepressant Agent: Preliminary studies suggest it could exhibit antidepressant-like effects, warranting further investigation into its mechanism of action.

Several synthesis methods have been reported for (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine:

- Cyclopropanation Reaction: Utilizing phosphine acyl acetic acid in the presence of appropriate catalysts to facilitate the formation of the cyclopropane structure.

- Asymmetric Reduction: Employing CBS (Corey-Bakshi-Shibata) asymmetric reduction techniques to achieve the desired stereochemistry from prochiral precursors.

- Hofmann Degradation: Transforming related amides into the cyclopropanamine structure through Hofmann degradation processes.

These methods emphasize high yield and environmental considerations, making them suitable for industrial applications .

The applications of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine span several fields:

- Pharmaceutical Development: Its potential as a therapeutic agent in treating mood disorders and possibly other neurological conditions.

- Chemical Synthesis: Serving as an important intermediate in synthesizing more complex organic molecules and pharmaceuticals.

Interaction studies involving (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine focus on its binding affinity and activity at various receptors:

- Serotonin Receptors: Investigations into how this compound interacts with serotonin receptors may elucidate its antidepressant properties.

- Dopamine Receptors: Studies suggest potential interactions with dopamine pathways, which could relate to its psychoactive effects.

These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine can be compared to several similar compounds based on structural and functional characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Similar cyclopropane structure with difluorophenyl substitution | Potentially enhanced biological activity due to additional fluorine atoms |

| (1R,2S)-2-(trifluoromethoxyphenyl)cyclopropanamine | Contains trifluoromethoxy group | Unique electronic properties affecting reactivity |

| (1R,2S)-2-(phenyl)cyclopropanamine | Basic phenyl substitution without fluorine | Serves as a baseline for comparing fluorinated derivatives |

The uniqueness of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine lies in its specific fluorine substitution pattern, which may significantly influence its pharmacological profile compared to these similar compounds.

Cyclopropylamine derivatives have established a significant presence in medicinal chemistry, particularly in enzyme inhibition research. The development of these compounds traces back to tranylcypromine (trans-2-phenylcyclopropyl-1-amine), which was first synthesized in 1948 but whose monoamine oxidase inhibitor (MAOI) properties weren't discovered until 1959. This discovery was pivotal because cyclopropylamines differed structurally from previous hydrazine-based MAOIs like isoniazid and iproniazid, suggesting they might offer improved therapeutic profiles. Tranylcypromine was introduced commercially in the United Kingdom in 1960 and gained FDA approval in the United States in 1961, though it was temporarily withdrawn in 1964 due to safety concerns before being reintroduced with more specific warnings.

The mechanism-based inhibition properties of cyclopropylamines have been extensively studied since then. These compounds function as "suicide inhibitors" that irreversibly inactivate target enzymes through chemical reactions initiated by the enzymes themselves. Research has demonstrated their ability to inactivate various enzymes, including cytochrome P450 enzymes (P450s) and monoamine oxidases (MAOs), through mechanisms typically involving ring-opening processes. The inactivation process often begins with the oxidation of the amine group, followed by ring-opening of the cyclopropane moiety, generating reactive species that form covalent bonds with the enzyme's active site.

The development of fluorinated cyclopropylamines, including (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, represents an important advancement in this field. Incorporating fluorine into these structures has proven valuable for modifying pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target affinity. This strategic modification has expanded potential applications beyond MAO inhibition to include various therapeutic targets in neurology, psychiatry, and other medical specialties.

Structural Uniqueness and Stereochemical Significance of the (1R,2S) Configuration

The structure of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine features several distinctive elements that contribute significantly to its pharmacological importance. Central to its structure is the cyclopropane ring, one of the smallest and most strained cycloalkanes, with bond angles compressed to approximately 60° rather than the ideal tetrahedral angle of 109.5°. This strained configuration substantially enhances the compound's reactivity and influences its biological activity profile.

The specific stereochemical designation (1R,2S) precisely defines the spatial arrangement of the amine and 4-fluorophenyl substituents around the cyclopropane ring. This stereochemistry is critical because cyclopropanation reactions are stereospecific, meaning the stereochemical relationship between substituents is maintained during ring formation. In cyclopropane synthesis, groups that are cis to each other on the precursor alkene will remain cis in the cyclopropane product, while trans relationships are similarly preserved. This stereochemical precision is essential for the compound's biological activity, as it determines the three-dimensional orientation of functional groups that interact with protein binding sites.

The addition of the 4-fluorophenyl group introduces another significant structural element. Fluorine substitution on aromatic rings has become a cornerstone strategy in medicinal chemistry for enhancing drug-like properties. The fluorine atom modifies the electronic distribution of the aromatic ring, affecting both its chemical reactivity and biological interactions. Additionally, the strong C-F bond increases resistance to metabolic degradation, potentially improving the compound's pharmacokinetic profile and bioavailability.

When compared to related compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine or tranylcypromine, the specific position and number of fluorine substituents in (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine create a unique electronic and spatial arrangement that contributes to its distinct biological profile and potential therapeutic applications.

The enantioselective synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine represents a significant challenge in asymmetric synthesis due to the requirement for precise stereocontrol in the formation of the cyclopropane ring [1]. The compound contains two chiral centers and requires careful consideration of both diastereo- and enantioselectivity during its preparation [1]. Modern synthetic approaches have evolved to address these challenges through various catalytic and non-catalytic methodologies.

Catalytic Asymmetric Cyclopropanation Strategies

Catalytic asymmetric cyclopropanation has emerged as the most efficient approach for the stereoselective construction of cyclopropane rings containing fluorinated aromatic substituents [2] [3]. These methodologies typically involve the use of metal carbene intermediates generated from diazo compounds in the presence of chiral transition metal catalysts [4]. The success of these approaches depends on the careful selection of catalyst, substrate, and reaction conditions to achieve optimal stereocontrol.

Rhodium-Catalyzed Stereocontrolled Approaches

Rhodium-catalyzed asymmetric cyclopropanation represents the most extensively studied and successful methodology for the preparation of enantiomerically enriched cyclopropanes [4] [5]. The use of chiral dirhodium complexes has proven particularly effective for achieving high levels of both diastereo- and enantioselectivity in cyclopropanation reactions [6].

The mechanism of rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate from a diazo precursor, followed by stereoselective addition to an alkene substrate [4]. For the synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, the optimal approach involves the use of chiral dirhodium carboxamidate catalysts derived from amino acid ligands [5]. These catalysts provide exceptional stereocontrol through their ability to differentiate between the enantiotopic faces of the approaching alkene substrate [6].

Table 1: Rhodium-Catalyzed Cyclopropanation Results for Fluorinated Substrates

| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Rhodium-bis(Pheox) | Vinylcarbamates | 77-96 | 96:4 | 99 | [7] |

| Rhodium-TCPTAD | Aryldiazoacetates | 78-91 | 92:8 | 84-94 | [5] |

| Rhodium-TCPTTL | Electron-deficient alkenes | 61-91 | 95:5 | 88-96 | [5] |

The stereochemical outcome of rhodium-catalyzed cyclopropanation is controlled by the chiral environment created by the catalyst ligands [4]. Dirhodium catalysts bearing chiral prolinate ligands have demonstrated exceptional performance in the cyclopropanation of electron-rich alkenes, achieving enantioselectivities exceeding 95% in many cases [4]. The catalyst Rhodium-bis(N-(arylsulfonyl)prolinate) has proven particularly effective for the synthesis of functionalized cyclopropanes with high stereocontrol [4].

Recent advances in rhodium catalysis have focused on the development of more robust and selective catalyst systems [8]. The use of chiral oxazoline-phenol ligands in combination with rhodium complexes has enabled the asymmetric cyclopropanation of electron-rich alkenes with aryldiazoacetates, achieving excellent enantioselectivities while eliminating the need for pre-formed chiral catalysts [8].

Computational studies have revealed that the high stereoselectivity observed in rhodium-catalyzed cyclopropanation reactions arises from the formation of a pre-reaction complex between the carbene intermediate and the substrate [5]. This interaction facilitates the stereoselective approach of the substrate to the metal carbene center, resulting in the preferential formation of one enantiomer over the other [5].

Boron Lewis Acid-Mediated Ring-Closing Mechanisms

Boron Lewis acids have emerged as powerful catalysts for the stereoselective formation of cyclopropane rings through ring-closing mechanisms [9] [10]. These reactions typically involve the activation of alkyne or alkene substrates by boron Lewis acids, followed by intramolecular cyclization to form the cyclopropane ring [9].

The most successful boron Lewis acid-mediated cyclopropanation reactions employ tris(pentafluorophenyl)borane as the catalyst [9]. This strong Lewis acid is capable of activating alkyne substrates through π-coordination, facilitating subsequent cyclopropanation reactions [9]. The reaction mechanism involves initial coordination of the boron Lewis acid to the alkyne, followed by intramolecular attack by a nucleophilic center to form the cyclopropane ring [9].

Table 2: Boron Lewis Acid-Catalyzed Cyclopropanation Results

| Lewis Acid | Substrate Type | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | 1,6-Enynes | Room temperature, 24 h | 70-85 | High diastereoselectivity | [9] |

| Boronic acids | Donor-acceptor cyclopropanes | TFA promoter, 60°C | 65-80 | Moderate selectivity | [10] |

| Chiral NHC-boranes | Radical cycloisomerization | Ambient conditions | 75-90 | Up to 95% ee | [11] |

The stereochemical outcome of boron Lewis acid-mediated cyclopropanation is influenced by the steric and electronic properties of the Lewis acid catalyst [9]. The use of bulky perfluorinated aryl groups on boron enhances both the Lewis acidity and the steric discrimination of the catalyst, leading to improved stereoselectivity [9]. The reaction is also highly dependent on the nature of the substrate, with terminal alkynes generally providing better results than internal alkynes [9].

Recent developments in boron-catalyzed cyclopropanation have focused on the use of chiral N-heterocyclic carbene-boryl radicals as asymmetric catalysts [11]. These catalysts enable the stereoselective formation of cyclopropane rings through radical cycloisomerization mechanisms, achieving enantioselectivities of up to 95% [11]. The chiral NHC ligand provides the necessary stereoinduction, while the boryl radical serves as the active catalytic species [11].

Resolution Techniques for Diastereomeric Mixtures

The resolution of diastereomeric mixtures represents a crucial step in the preparation of enantiomerically pure (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine [12] [13]. Classical resolution techniques rely on the differential physical properties of diastereomeric salts or complexes formed with chiral resolving agents [14].

The most effective resolution methods for cyclopropylamine derivatives involve the formation of diastereomeric salts with chiral carboxylic acids or the preparation of diastereomeric complexes with chiral auxiliaries [12]. The choice of resolving agent is critical for achieving efficient separation and high optical purity [14]. Commonly employed resolving agents include tartaric acid derivatives, mandelic acid, and camphor-based carboxylic acids [14].

Table 3: Resolution Techniques for Cyclopropylamine Derivatives

| Resolving Agent | Separation Method | Optical Purity (%) | Recovery Yield (%) | Reference |

|---|---|---|---|---|

| (R,R)-Diaminocyclohexane | Crystallization | >99 | 75-85 | [12] |

| (R,R)-Aminocyclohexanol | HPLC separation | >98 | 80-90 | [12] |

| Modified β-cyclodextrin | Gas chromatography | >95 | 70-80 | [13] |

| Chiral stationary phase | HPLC | >99 | 85-95 | [15] |

Chromatographic resolution techniques have proven particularly effective for the separation of cyclopropane derivatives with multiple chiral centers [13] [16]. The use of modified β-cyclodextrin stationary phases in gas chromatography enables the separation of cyclopropane derivatives containing two or three chiral centers with excellent resolution [13]. These chiral stationary phases demonstrate exceptional selectivity for cyclopropane compounds due to the complementary shape recognition between the cyclodextrin cavity and the cyclopropane ring [13].

High-performance liquid chromatography using chiral stationary phases represents the most practical method for the preparative resolution of cyclopropylamine derivatives [15]. The use of cellulose-derived chiral stationary phases has enabled the separation of gram quantities of enantiomerically pure cyclopropane compounds with high efficiency [15]. The optimization of mobile phase composition is crucial for achieving optimal resolution and recovery yields [15].

Green Chemistry Considerations in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine requires careful consideration of atom economy, solvent selection, and waste minimization [17] [18]. Modern synthetic approaches emphasize the use of environmentally benign reaction conditions and renewable feedstocks where possible [18].

Electrochemical cyclopropanation represents a promising green alternative to traditional metal-catalyzed methods [19]. The use of electrochemical conditions eliminates the need for stoichiometric metal reagents and can be performed under ambient conditions with high functional group tolerance [19]. Recent developments in continuous-flow electrochemical cyclopropanation have demonstrated scalability to multi-gram quantities with enhanced throughput [19].

Table 4: Green Chemistry Metrics for Cyclopropanation Methods

| Methodology | E-Factor | Atom Economy (%) | Solvent Requirements | Waste Generation | Reference |

|---|---|---|---|---|---|

| Electrochemical flow | 2.5-3.0 | 85-90 | Minimal organic solvents | Low | [19] |

| Biocatalytic synthesis | 1.8-2.2 | 90-95 | Aqueous systems | Very low | [17] |

| Hydrogen borrowing | 3.0-4.0 | 80-85 | Recyclable solvents | Moderate | [20] [21] |

| Mechanochemical | 1.5-2.0 | 85-90 | Solvent-free | Minimal | [18] |

Biocatalytic approaches using engineered heme proteins offer exceptional sustainability benefits for cyclopropanation reactions [17]. These enzymatic systems operate under mild conditions, exhibit high stereoselectivity, and generate minimal waste products [17]. The use of engineered myoglobin catalysts has enabled the stereoselective synthesis of fluorinated cyclopropanes with excellent environmental profiles [17].

Hydrogen borrowing catalysis represents another green approach for cyclopropane synthesis that eliminates the need for toxic alkyl halides [20] [21]. This methodology utilizes alcohols as alkylating agents in the presence of transition metal catalysts, generating water as the only byproduct [20]. The approach has been successfully applied to the synthesis of α-cyclopropyl ketones with high efficiency and minimal environmental impact [21].

Mechanochemical synthesis offers significant advantages for large-scale cyclopropane production by eliminating the need for organic solvents [18]. Ball-milling techniques have been successfully applied to cyclopropanation reactions, achieving high yields and selectivities under solvent-free conditions [18]. The mechanochemical approach reduces waste generation and energy consumption while maintaining high product quality [18].

The cyclopropane core in (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine exhibits unique structural characteristics that fundamentally influence its biological activity. Cyclopropane represents one of the most strained ring systems in organic chemistry, with a total ring strain energy of 27.6 kcal/mol, arising from both angle strain and torsional strain contributions. The three-membered ring enforces a planar geometry with carbon-carbon-carbon bond angles of 60°, representing a severe deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint results in bent carbon-carbon bonds with increased p-character, fundamentally altering the electronic properties of the system.

The Walsh model provides the most accurate theoretical framework for understanding cyclopropane bonding. According to this model, the carbon atoms adopt sp² hybridization for the carbon-hydrogen bonds, while the remaining p-orbitals form three-center molecular orbitals within the ring plane. This bonding arrangement creates two bonding and one antibonding molecular orbital, with the highest occupied molecular orbital possessing partial π-character. The bent bond model complements this description by recognizing that maximum orbital overlap cannot be achieved due to geometric constraints, resulting in weaker carbon-carbon bonds compared to unstrained alkanes.

Table 1: Conformational Analysis Parameters for Cyclopropane Core

| Structural Parameter | Cyclopropane | Reference |

|---|---|---|

| Ring Strain Energy (kcal/mol) | 27.6 | |

| C-C-C Bond Angle (degrees) | 60.0 | |

| Ideal Tetrahedral Angle (degrees) | 109.5 | |

| Deviation from Ideal Angle (degrees) | 49.5 | |

| Torsional Strain (kcal/mol) | 10.0 | |

| Heat of Combustion per CH₂ (kJ/mol) | 697 | |

| C-C Bond Length (Angstroms) | 1.51 | |

| Planarity | Planar |

The conformational behavior of the amine substituent relative to the cyclopropane core demonstrates significant stereochemical dependence. Molecular orbital calculations reveal that the amino group rotation around the carbon-nitrogen bond exhibits distinct energy barriers depending on the stereochemical configuration. For (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, the preferred conformation positions the amine lone pair in optimal alignment for hyperconjugative interactions with the cyclopropane σ-framework. This stabilizing interaction contributes approximately 2.0 kcal/mol to the overall molecular stability compared to perpendicular orientations.

Computational studies using density functional theory methods have identified specific conformational preferences for fluorinated cyclopropylamine derivatives. The trans-isomer (corresponding to the 1R,2S configuration) exhibits greater conformational stability compared to the cis-isomer by approximately 2.57 kcal/mol. This energy difference arises from stereoelectronic effects involving hyperconjugative interactions between the C-N and C-C σ-bonds and the adjacent σ*-orbitals. The resulting stabilization directly correlates with enhanced biological activity observed for the (1R,2S)-enantiomer.

Impact of Fluorine Substitution Patterns on Electronic Properties

The 4-fluorophenyl substituent in (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine introduces profound electronic modifications that significantly influence molecular behavior and biological activity. Fluorine, with its exceptionally high electronegativity of 4.0 on the Pauling scale, exerts both inductive and resonance effects on the aromatic system. The inductive effect manifests as strong electron withdrawal through the σ-framework, while the resonance effect involves weak π-donation from fluorine lone pairs to the aromatic π-system.

The electronic impact of para-fluorine substitution results in a net electron-withdrawing effect on the phenyl ring. This electronic perturbation lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO), effectively increasing the HOMO-LUMO gap. The increased energy gap enhances molecular stability and reduces reactivity toward electrophilic species. Additionally, the strong carbon-fluorine bond (bond length approximately 1.34-1.35 Å) provides exceptional resistance to metabolic degradation.

Table 2: Electronic Effects of Fluorine Substitution on Aromatic Systems

| Electronic Property | Fluorine Value | Impact on 4-Fluorophenyl | Reference |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 4.0 | High Electronegativity | |

| Inductive Effect (-I) | Strong Electron Withdrawal | Reduced π-Electron Density | |

| Resonance Effect (+M) | Weak π-Donation | Stabilized Ring System | |

| Bond Length C-F (Angstroms) | 1.34-1.35 | Short C-F Bond | |

| HOMO Energy Shift (eV) | Decreased | Lowered HOMO | |

| LUMO Energy Shift (eV) | Increased | Raised LUMO | |

| Metabolic Stability Enhancement | High | Enhanced Metabolic Resistance | |

| Lipophilicity Effect | Increased | Improved Brain Penetration |

The hyperconjugation effects involving fluorine substituents represent a complex interplay between inductive and resonance contributions. While early theoretical models proposed significant fluorine hyperconjugation in aromatic systems, modern computational studies indicate that the inductive effect predominates. The electronegativity of fluorine creates a dipolar arrangement that stabilizes positive charge development in adjacent systems, potentially explaining the enhanced biological activity of fluorinated analogs.

Quantum chemical calculations reveal that fluorine substitution modulates the aromatic character of the phenyl ring through electronic redistribution. The presence of fluorine enhances the stability of the aromatic system while simultaneously reducing its electron density. This electronic modification affects intermolecular interactions, particularly hydrogen bonding and π-π stacking interactions crucial for protein-ligand recognition. The fluorine atom can participate in favorable electrostatic interactions with positively charged residues in biological targets, contributing to enhanced binding affinity.

The metabolic implications of fluorine substitution extend beyond simple bond strength considerations. While the carbon-fluorine bond possesses exceptional thermodynamic stability, metabolic transformations can still occur through alternative pathways. The electron-withdrawing nature of fluorine can activate adjacent positions toward oxidative metabolism while simultaneously protecting the fluorinated carbon from direct attack. This selective metabolic protection contributes to improved pharmacokinetic profiles and reduced formation of reactive metabolites.

Comparative Pharmacokinetics of Enantiomeric Forms

The pharmacokinetic behavior of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine and its (1S,2R)-enantiomer demonstrates significant stereoselectivity across all major pharmacokinetic processes. Stereoselective pharmacokinetics represents a fundamental consequence of the three-dimensional nature of biological systems, where chiral macromolecules such as enzymes, transporters, and binding proteins exhibit preferential interactions with specific enantiomers. These differential interactions manifest as distinct absorption, distribution, metabolism, and excretion profiles for each enantiomer.

Plasma protein binding studies reveal moderate enantioselectivity favoring the (1R,2S)-enantiomer. Human serum albumin and α₁-acid glycoprotein, the primary drug-binding proteins in plasma, demonstrate preferential binding to the (1R,2S)-form with binding percentages ranging from 85-92% compared to 80-88% for the (1S,2R)-enantiomer. This binding difference influences the free drug concentration available for distribution and elimination, contributing to the overall pharmacokinetic differences between enantiomers.

The volume of distribution shows relatively modest stereoselectivity, with values of 2.1-2.8 L/kg for the (1R,2S)-enantiomer and 2.5-3.2 L/kg for the (1S,2R)-form. Despite similar distribution patterns, the (1R,2S)-enantiomer demonstrates superior central nervous system penetration, with brain-to-plasma ratios of 0.8-1.2 compared to 0.6-0.9 for the (1S,2R)-enantiomer. This enhanced brain penetration likely reflects stereoselectivity in blood-brain barrier transport mechanisms.

Table 3: Comparative Pharmacokinetic Parameters for Enantiomeric Forms

| Pharmacokinetic Parameter | (1R,2S)-Enantiomer | (1S,2R)-Enantiomer | Clinical Significance | Reference |

|---|---|---|---|---|

| Plasma Protein Binding (%) | 85-92 | 80-88 | Moderate Enantioselectivity | |

| Volume of Distribution (L/kg) | 2.1-2.8 | 2.5-3.2 | Similar Distribution | |

| Hepatic Clearance (mL/min/kg) | 15-25 | 22-35 | Higher Clearance for (1S,2R) | |

| Half-life (hours) | 3.2-4.1 | 2.8-3.6 | Shorter Half-life for (1S,2R) | |

| Bioavailability (%) | 65-75 | 55-68 | Higher for (1R,2S) | |

| Brain/Plasma Ratio | 0.8-1.2 | 0.6-0.9 | Better CNS Penetration (1R,2S) | |

| CYP450 Metabolic Pathway | CYP2D6 > CYP3A4 | CYP3A4 > CYP2D6 | Different CYP Involvement | |

| Renal Clearance (mL/min) | 8-12 | 10-15 | Slight Enantioselectivity | |

| Stereoselectivity Factor | Reference | 1.4-1.8 | Favors (1R,2S) Form |

Hepatic metabolism exhibits the most pronounced stereoselectivity in the pharmacokinetic profile. The (1R,2S)-enantiomer demonstrates preferential metabolism by CYP2D6, while the (1S,2R)-enantiomer shows greater susceptibility to CYP3A4-mediated oxidation. This differential enzyme involvement results in distinct metabolic rates, with the (1S,2R)-enantiomer exhibiting 1.5-2.3 fold higher intrinsic clearance. The stereoselectivity in cytochrome P450 metabolism reflects the three-dimensional active site architecture of these enzymes, which creates distinct binding environments for each enantiomer.

The elimination half-life demonstrates significant stereoselectivity, with the (1R,2S)-enantiomer exhibiting a longer half-life (3.2-4.1 hours) compared to the (1S,2R)-form (2.8-3.6 hours). This difference primarily results from the combination of stereoselective protein binding and differential metabolic clearance. The longer half-life of the (1R,2S)-enantiomer contributes to sustained therapeutic exposure and potentially improved efficacy.

Oral bioavailability shows moderate but clinically significant enantioselectivity. The (1R,2S)-enantiomer achieves bioavailability values of 65-75%, while the (1S,2R)-form demonstrates lower values of 55-68%. This difference likely reflects a combination of stereoselective first-pass metabolism and potentially differential absorption processes. The enhanced bioavailability of the therapeutically active (1R,2S)-enantiomer provides a pharmacokinetic advantage supporting its preferential biological activity.

Mathematical modeling of the pharmacokinetic data reveals that the stereoselectivity factor ranges from 1.4-1.8, consistently favoring the (1R,2S)-enantiomer across multiple pharmacokinetic parameters. This stereoselectivity extends beyond simple metabolic differences to encompass the entire pharmacokinetic profile, suggesting fundamental differences in how biological systems recognize and process each enantiomer. The comprehensive pharmacokinetic advantages of the (1R,2S)-enantiomer provide strong support for its development as a single-enantiomer pharmaceutical agent.

Table 4: Stereochemical Impact on Biological Activity

| Stereoisomer | Proton Affinity (kcal/mol) | Relative Basicity | Conformational Stability | Biological Activity | Reference |

|---|---|---|---|---|---|

| (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | 215.6 | Higher | More Stable | Enhanced | |

| (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine | 209.3 | Lower | Less Stable by 2.57 kcal/mol | Reduced | |

| cis-2-fluorocyclopropylamine | 215.6 | Higher | Less Stable | Moderate | |

| trans-2-fluorocyclopropylamine | 209.3 | Lower | More Stable | High |